2-(1-oxo-4-phenylphthalazin-2(1H)-yl)ethyl acetate
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Overview
Description
2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ETHYL ACETATE is a chemical compound with the molecular formula C18H16N2O3 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ETHYL ACETATE typically involves the reaction of phthalic anhydride with hydrazine to form phthalazine derivatives. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The resulting phthalazine derivative is then reacted with phenylhydrazine to introduce the phenyl group at the 4-position. Finally, the ethyl acetate group is introduced through esterification using ethyl chloroacetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as vanadium pentoxide may be used to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ETHYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives, while reduction can produce phthalazine hydrazides .
Scientific Research Applications
2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ETHYL ACETATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ETHYL ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, leading to its anti-inflammatory effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETOHYDRAZIDE: Similar structure but with a hydrazide group instead of an ethyl acetate group.
2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ACETIC ACID: Similar structure but with a carboxylic acid group instead of an ethyl acetate group.
Uniqueness
2-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)ETHYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl acetate group enhances its solubility and potential for esterification reactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C18H16N2O3 |
---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-(1-oxo-4-phenylphthalazin-2-yl)ethyl acetate |
InChI |
InChI=1S/C18H16N2O3/c1-13(21)23-12-11-20-18(22)16-10-6-5-9-15(16)17(19-20)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChI Key |
KIVHWJUNMMTVHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
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